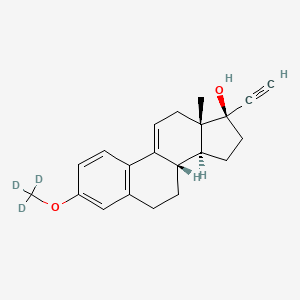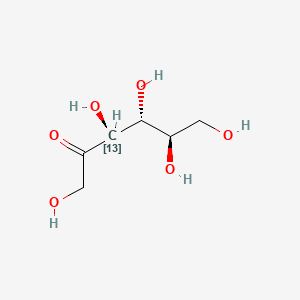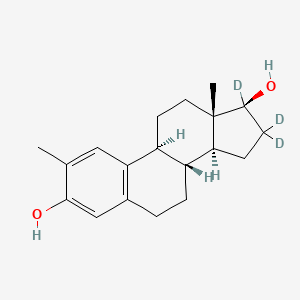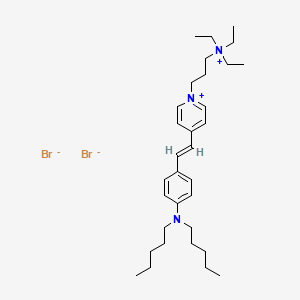
Cinitapride-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinitapride-d5 is a deuterium-labeled derivative of Cinitapride, a benzamide with gastroprokinetic and antiemetic properties. It is primarily used in scientific research as a tracer for quantitation during the drug development process . Cinitapride itself is used to treat gastrointestinal motility disorders such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cinitapride-d5 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Cinitapride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuterium labeling include catalytic hydrogen-deuterium exchange and the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment for handling deuterated compounds and rigorous quality control measures to verify the incorporation of deuterium into the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cinitapride-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
Cinitapride-d5 is primarily used in scientific research as a tracer for quantitation during the drug development process. Its applications include:
Chemistry: Used in studies involving the synthesis and characterization of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of Cinitapride in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Cinitapride.
Mécanisme D'action
Cinitapride-d5, like Cinitapride, acts as an agonist at 5-HT1 and 5-HT4 receptors and as an antagonist at 5-HT2 receptors. This dual activity enhances gastrointestinal motility and exerts antiemetic effects. The molecular targets include serotonin receptors, which play a crucial role in regulating gastrointestinal motility and secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Cinitapride include other prokinetic agents such as:
- Metoclopramide
- Domperidone
- Itopride
- Mosapride
- Levosulpiride
Uniqueness
Cinitapride-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Deuterium-labeled compounds are more stable and can be easily traced in metabolic studies, making them valuable tools in drug development and pharmacokinetic studies .
Propriétés
Formule moléculaire |
C21H30N4O4 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-5-nitro-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide |
InChI |
InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)/i1D3,2D2 |
Clé InChI |
ZDLBNXXKDMLZMF-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N |
SMILES canonique |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



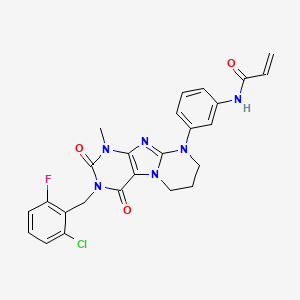
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)


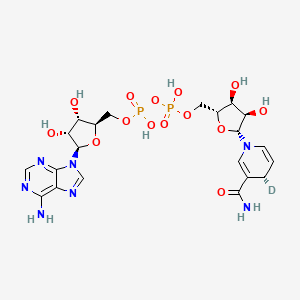
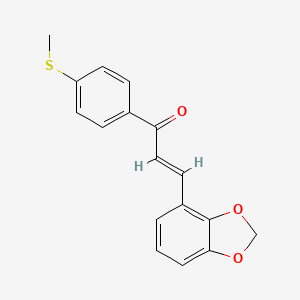
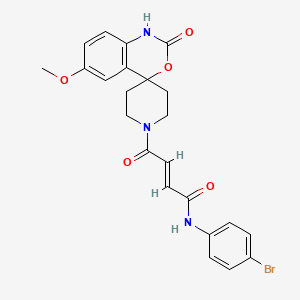
![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
